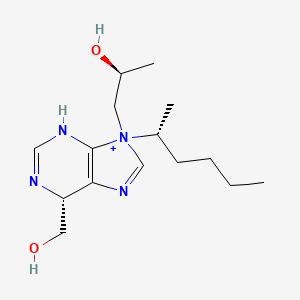
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by its unique structure, which includes hydroxymethyl and hydroxy-nonyl groups attached to the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of Hydroxy-Nonyl Group: The hydroxy-nonyl group is attached through a nucleophilic substitution reaction, where a nonyl halide reacts with the purine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a model compound for nucleoside analogs.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and hydroxy-nonyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike adenine and guanine, this compound has additional hydroxymethyl and hydroxy-nonyl groups, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
81129-37-5 |
|---|---|
Formule moléculaire |
C15H27N4O2+ |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(2S)-1-[(6R)-9-[(2R)-hexan-2-yl]-6-(hydroxymethyl)-3,6-dihydropurin-9-ium-9-yl]propan-2-ol |
InChI |
InChI=1S/C15H27N4O2/c1-4-5-6-11(2)19(7-12(3)21)10-18-14-13(8-20)16-9-17-15(14)19/h9-13,20-21H,4-8H2,1-3H3,(H,16,17)/q+1/t11-,12+,13+,19?/m1/s1 |
Clé InChI |
UTAMZZDMMJLQCH-ONFYGKLOSA-N |
SMILES |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
SMILES isomérique |
CCCC[C@@H](C)[N+]1(C=NC2=C1NC=N[C@H]2CO)C[C@H](C)O |
SMILES canonique |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
Synonymes |
1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine DHMHNP erythro-1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















